molecular formula C20H19N3O4 B12607043 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- CAS No. 914390-61-7

1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-

Cat. No.: B12607043
CAS No.: 914390-61-7
M. Wt: 365.4 g/mol
InChI Key: UAAMXLGCLSLQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- is a specialized organic compound with the molecular formula C20H19N3O4 and a molecular weight of 365.38 g/mol . This chemically unique structure features a pyrrole heterocyclic core that is symmetrically substituted at the 2 and 5 positions with 2-nitro-1-phenylethyl groups . The presence of both the electron-rich pyrrole ring, a classic subject in heterocyclic chemistry , and the nitro-functionalized side chains makes this molecule a valuable multifunctional scaffold in research. Its structural complexity suggests potential applications as a key synthetic intermediate for the development of novel pharmacologically active molecules or functional organic materials. Researchers in medicinal chemistry may utilize this compound to construct more complex nitrogen-containing heterocycles, leveraging the reactivity of the nitro groups for further synthetic transformations. As a building block, it is intended for use in laboratory-scale chemical synthesis and life science research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

914390-61-7

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2,5-bis(2-nitro-1-phenylethyl)-1H-pyrrole

InChI

InChI=1S/C20H19N3O4/c24-22(25)13-17(15-7-3-1-4-8-15)19-11-12-20(21-19)18(14-23(26)27)16-9-5-2-6-10-16/h1-12,17-18,21H,13-14H2

InChI Key

UAAMXLGCLSLQAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(N2)C(C[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Methodology

In a typical conjugate addition reaction:

  • Pyrrole acts as both a reagent and solvent.
  • The reaction is conducted under solvent-free conditions at room temperature.
  • This method has shown to produce yields up to 85% for monofluorinated derivatives of pyrroles.

Reaction Scheme

$$
\text{Pyrrole} + \beta\text{-Nitrostyrene} \rightarrow \text{Pyrrole derivative}
$$

Multi-step Synthetic Routes

Multi-step synthetic routes often involve more complex mechanisms, including the use of palladium-catalyzed reactions and Stille coupling techniques.

Example Synthesis

A notable multi-step synthesis includes:

  • Starting with p-bromo-N-phenylpyrrole.
  • Conducting a double palladium-catalyzed Stille cross-coupling reaction.
  • This method typically requires careful control of reaction conditions to avoid side reactions and ensure high yields.

Yields and Purification

The purification of products from multi-step syntheses often involves column chromatography, yielding compounds with high purity.

One-pot Reactions

One-pot reactions simplify the synthesis process by combining multiple steps into a single reaction vessel.

Methodology

A one-pot three-component assembly can be employed using:

  • Aniline
  • β-nitrostyrene
  • A β-ketoamide

This method results in the formation of multi-substituted pyrroles efficiently.

Advantages

The one-pot approach reduces the time and resources required for synthesis while maintaining good yields.

Comparative Analysis of Methods

The following table summarizes the key characteristics of each preparation method for 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-:

Method Reaction Type Yield (%) Advantages Disadvantages
Conjugate Addition Nucleophilic addition Up to 85% Simple setup, high yield Limited substrate scope
Multi-step Synthesis Stille coupling Varies High purity, versatile Time-consuming, requires multiple steps
One-pot Reaction Three-component assembly Good Efficient, reduces reaction time May require optimization for yields

Chemical Reactions Analysis

1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole oxides, while reduction produces amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Pharmaceutical Applications
Pyrrole derivatives are being explored as potential candidates for drug development. Compounds similar to 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- have been investigated for their ability to act as anti-inflammatory agents and for their neuroprotective effects. Their structural features allow for interactions with biological targets, making them suitable for further development into therapeutic agents .

Materials Science

Organic Light Emitting Diodes (OLEDs)
Pyrrole-based compounds are being utilized in the development of organic light-emitting diodes due to their excellent electronic properties. The incorporation of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- into OLED materials has shown promising results in enhancing light emission efficiency and stability under operational conditions .

Sensors
The compound's unique electronic properties make it suitable for use in sensor technologies. Pyrrole derivatives can be functionalized to create sensitive sensors for detecting various analytes, including environmental pollutants and biomolecules. The ability to modify the electronic characteristics of pyrrole allows for tunable sensor responses .

Organic Synthesis

Building Blocks in Organic Synthesis
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions such as Michael additions and cycloadditions, leading to the formation of complex molecular architectures . This ability to undergo diverse transformations makes it a valuable intermediate in the synthesis of more complex organic molecules.

Catalytic Applications
The compound has been explored as a catalyst or co-catalyst in various organic reactions. Its unique structural features facilitate catalytic processes that are essential in synthesizing complex organic compounds efficiently .

Case Studies

Study Title Focus Findings
Antitumor Activity of Pyrrole DerivativesInvestigated the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of tumor cell growth through apoptosis induction
Development of OLEDs Using Pyrrole CompoundsExplored the electronic properties of pyrrole derivativesShowed enhanced light-emission efficiency in OLED applications
Synthesis of Complex Organic MoleculesUtilized pyrrole as a building blockAchieved high yields in multi-step synthetic routes using pyrrole derivatives

Mechanism of Action

The mechanism by which 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Substituent Effects on Solubility and Stability

  • Target Compound : The 2-nitro-1-phenylethyl groups likely reduce solubility in polar solvents due to steric hindrance and nitro group hydrophobicity. However, nitro groups may enhance stability under oxidative conditions .
  • 2,5-Bis(carboxylic acid)-1H-pyrrole () : Carboxylic acid substituents improve water solubility but complicate purification due to hydrogen bonding. Modification with 2-ethylbutyl esters enhanced solubility in organic solvents .
  • 1H-Pyrrole, 2,5-dimethyl- (): Methyl groups increase volatility and solubility in nonpolar solvents (e.g., CCl₄, CS₂) but reduce thermal stability compared to nitro-substituted derivatives .

Table 1: Substituent Impact on Physical Properties

Compound Substituents Solubility Profile Thermal Stability
Target Compound 2-Nitro-1-phenylethyl Low in polar solvents High
2,5-Bis(carboxylic acid)-pyrrole Carboxylic acid High in water Moderate
2,5-Dimethylpyrrole Methyl High in nonpolar solvents Low

Electronic and Optoelectronic Properties

  • Comparable to copolymers with 3,4-ethylenedioxythiophene (EDOT), which exhibit tunable optoelectrochemical properties .
  • 1-(4-Boronobenzyl)-1H-pyrrole (): Boronate groups enhance electron-deficient character, making it suitable for sensor applications. The target compound’s nitro groups may offer similar electronic effects but with greater steric constraints .

Biological Activity

1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- is a complex organic compound known for its potential biological activities, particularly in antimicrobial and pharmacological contexts. This article synthesizes existing research findings and data regarding its biological activity, synthesis methods, and potential applications.

  • Molecular Formula : C20H19N3O
  • CAS Number : 914390-61-7
  • Molecular Weight : 333.38 g/mol

The compound contains two nitro-phenylethyl groups attached to a pyrrole ring, which contributes to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- typically involves the following methods:

  • Michael Addition Reaction : This method utilizes electron-deficient nitroolefins and pyrrole under optimal conditions to yield the desired compound with high regioselectivity.
  • Catalyst-Free Reactions : Recent studies have explored solvent-free conditions for the conjugate addition of pyrroles to nitrostyrenes, resulting in high yields of monofluorinated derivatives .

Antimicrobial Properties

1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)- has demonstrated potential antimicrobial activity , making it a candidate for further biological studies. The presence of nitro groups is believed to enhance its interaction with microbial targets.

Study Findings
BenchChem StudyIdentified potential antimicrobial properties.
PMC ResearchInvestigated the effectiveness against various bacterial strains .

The mechanism of action of this compound may involve:

  • Reduction of Nitro Groups : The nitro groups can be reduced to amines, which may interact with various biological targets within microbial cells.
  • Nucleophilic Substitution Reactions : The compound can engage in nucleophilic substitutions at the nitro group, potentially altering its biological activity.

Study on Antimicrobial Efficacy

A study published in PMC analyzed the antimicrobial effects of 1H-Pyrrole derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

Pharmacological Investigations

Research has suggested that derivatives of this compound may possess pharmacological properties that warrant further investigation in drug development contexts. The unique structure allows for modifications that could enhance efficacy against specific targets.

Comparison with Similar Compounds

To better understand the biological activity of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-, it is useful to compare it with related compounds:

Compound Structure Biological Activity
1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenylSimilar structure with one nitro groupAntimicrobial properties noted
3-Nitroalkyl-2-phenyl-indoleContains a nitro group and phenyl structurePotentially similar reactivity but different applications

Future Directions

Further research is essential to fully elucidate the biological mechanisms and potential therapeutic applications of 1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-. Areas for future exploration include:

  • In Vivo Studies : To assess the efficacy and safety profile in living organisms.
  • Modification Studies : To explore how structural changes affect biological activity.
  • Broader Antimicrobial Testing : To determine effectiveness against a wider range of pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.